Propylparaben sodium
Overview
Description
Propylparaben Sodium: is the sodium salt of propylparaben, a compound widely used as a preservative in various industries, including cosmetics, pharmaceuticals, and food. It is known for its effective antimicrobial properties, which help extend the shelf life of products by inhibiting the growth of fungi, bacteria, and yeast .
Mechanism of Action
- Its primary role is to inhibit microbial growth and extend the shelf life of products such as cosmetics, medications, and food .
- This interaction disrupts microbial enzymes, preventing their normal function and inhibiting growth .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Biochemical Analysis
Biochemical Properties
Propylparaben sodium plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with various enzymes, proteins, and other biomolecules to exert its preservative effects. One of the primary interactions is with microbial cell membranes, where this compound disrupts the integrity of the membrane, leading to cell lysis and death. Additionally, this compound can inhibit the activity of certain enzymes involved in microbial metabolism, further contributing to its antimicrobial efficacy .
Cellular Effects
This compound affects various types of cells and cellular processes. In microbial cells, it disrupts cell membrane integrity and inhibits enzyme activity, leading to cell death. In mammalian cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with microbial cell membranes and enzymes. This compound binds to the lipid bilayer of microbial cell membranes, disrupting their structure and causing leakage of cellular contents. Additionally, it can inhibit the activity of enzymes involved in microbial metabolism, such as those in the glycolytic pathway, leading to a decrease in energy production and cell death. In mammalian cells, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its antimicrobial efficacy may decrease over extended periods due to degradation or interaction with other components in the formulation. Long-term exposure to this compound in in vitro or in vivo studies has shown potential effects on cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it is generally well-tolerated and effective as an antimicrobial agent. At high doses, this compound can exhibit toxic or adverse effects, such as reduced sperm count and motility in rats. Threshold effects have been observed, where the compound’s impact on cellular and physiological functions becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its antimicrobial activity. It interacts with enzymes and cofactors involved in microbial metabolism, such as those in the glycolytic pathway. This interaction can lead to changes in metabolic flux and metabolite levels, ultimately resulting in the inhibition of microbial growth. In mammalian cells, this compound can also affect metabolic pathways related to steroidogenesis and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can influence its antimicrobial efficacy and potential effects on cellular function .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propylparaben Sodium is typically synthesized through the esterification of p-hydroxybenzoic acid with propanol. This reaction is often catalyzed by an acid such as sulfuric acid, which facilitates the removal of water formed during the process .
Industrial Production Methods: In industrial settings, the production of this compound involves the neutralization of propylparaben with sodium hydroxide. The process includes dissolving propylparaben in a suitable solvent, adding sodium hydroxide, and then evaporating the solvent to obtain the sodium salt .
Chemical Reactions Analysis
Types of Reactions: Propylparaben Sodium undergoes various chemical reactions, including:
Esterification: Formation of esters by reacting with alcohols.
Hydrolysis: Breaking down into p-hydroxybenzoic acid and propanol in the presence of water.
Oxidation and Reduction: Though less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Sulfuric acid as a catalyst.
Hydrolysis: Acidic or basic conditions.
Oxidation and Reduction: Specific oxidizing or reducing agents.
Major Products Formed:
Hydrolysis: p-Hydroxybenzoic acid and propanol.
Esterification: Various esters depending on the alcohol used.
Scientific Research Applications
Propylparaben Sodium has a wide range of applications in scientific research:
Chemistry: Used as a standard preservative in various chemical formulations.
Biology: Employed in microbiological studies to inhibit microbial growth.
Medicine: Utilized in pharmaceutical formulations to extend the shelf life of medicines.
Industry: Commonly used in cosmetics and personal care products as a preservative.
Comparison with Similar Compounds
- Methylparaben
- Ethylparaben
- Butylparaben
- Heptylparaben
Comparison: Propylparaben Sodium is unique due to its balance of antimicrobial efficacy and solubility. While methylparaben and ethylparaben are more soluble in water, propylparaben offers a broader spectrum of antimicrobial activity. Butylparaben and heptylparaben, on the other hand, have higher antimicrobial activity but lower solubility .
This compound stands out for its effective preservation capabilities across various applications, making it a versatile and valuable compound in multiple industries.
Properties
IUPAC Name |
sodium;4-propoxycarbonylphenolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3.Na/c1-2-7-13-10(12)8-3-5-9(11)6-4-8;/h3-6,11H,2,7H2,1H3;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMINYBUNCWGER-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
94-13-3 (Parent) | |
Record name | Propylparaben sodium [USAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035285699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3042348 | |
Record name | Propylparaben sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35285-69-9 | |
Record name | Propylparaben sodium [USAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035285699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propylparaben sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 4-propoxycarbonylphenoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.702 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYLPARABEN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625NNB0G9N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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